molecular formula C11H11NO4 B1439200 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid CAS No. 1092352-50-5

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Cat. No. B1439200
M. Wt: 221.21 g/mol
InChI Key: VDUSLSYXSROXDX-UHFFFAOYSA-N
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Description

“2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” is a chemical compound . It’s a derivative of benzoxazine , which is an organic heterobicyclic compound .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological activity of compounds related to 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid have been extensively studied due to their significant pharmacological properties. For instance, the review by Siddiquia, Alama, & Ahsana (2010) highlights benzoxazine derivatives' wide range of bioactivities, including antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant activities. This versatile structure serves as a fundamental building block in medicinal chemistry, enabling the development of novel therapeutic agents with enhanced efficacy and safety profiles.

Antimicrobial and Antitumor Potential

The antimicrobial and antitumor potential of benzoxazine derivatives is particularly notable. Research summarized by de Bruijn, Gruppen, & Vincken (2018) and Özil & Menteşe (2020) demonstrates the role of benzoxazinoids and benzoxazoles, respectively, in offering promising scaffolds for designing new antimicrobial compounds. These studies suggest that the structural backbone of benzoxazine derivatives can be manipulated to produce potent synthetic derivatives with minimal inhibitory concentrations against various pathogenic microorganisms.

Chemical Synthesis and Material Science

In the realm of chemical synthesis and material science, benzoxazole derivatives have shown important properties, as discussed by Özil & Menteşe (2020). The adoption of microwave-assisted synthesis techniques for benzoxazoles highlights the efficiency and versatility of these compounds in modern chemistry, contributing significantly to pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners.

Plant Defence Metabolites

Furthermore, benzoxazinoids, which are closely related to benzoxazines, serve as crucial plant defence metabolites against biological threats. The work by de Bruijn, Gruppen, & Vincken (2018) explores their biosynthesis and evaluates their potential as antimicrobial agents, underscoring the natural occurrence of benzoxazine-related compounds and their synthetic analogues' significance in ecological and medicinal contexts.

properties

IUPAC Name

2,4-dimethyl-3-oxo-1,4-benzoxazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-10(13)12(2)8-4-3-7(11(14)15)5-9(8)16-6/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUSLSYXSROXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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